molecular formula C20H37N5O10 B162505 Versetamide CAS No. 129009-83-2

Versetamide

Cat. No.: B162505
CAS No.: 129009-83-2
M. Wt: 507.5 g/mol
InChI Key: AXFGWXLCWCNPHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Versetamide is synthesized through a multi-step process involving the reaction of diethylenetriamine pentaacetic acid (DTPA) with methoxyethylamine. The reaction conditions typically involve the use of solvents such as water or methanol and may require the presence of catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet the standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Versetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Versetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of versetamide, particularly in its role as a component of gadothis compound, involves its behavior in a magnetic field. When placed in a magnetic field, gadothis compound shortens the T1 and T2 relaxation times in tissues where it accumulates. This effect enhances the signal intensity (brightness) in MRI images, allowing for better visualization of lesions and abnormalities .

Comparison with Similar Compounds

Versetamide is unique in its structure and applications, but it can be compared to other gadolinium-based contrast agents such as:

  • Gadopentetate dimeglumine
  • Gadoteridol
  • Gadobutrol

These compounds also serve as MRI contrast agents but differ in their chemical structures and specific applications. This compound’s uniqueness lies in its specific formulation and use in gadothis compound, providing distinct advantages in certain diagnostic imaging scenarios .

Biological Activity

Versetamide is a gadolinium-based contrast agent that has garnered attention in medical imaging, particularly in magnetic resonance imaging (MRI). Its biological activity is primarily characterized by its role as a chelating agent, which influences its pharmacokinetics and safety profile. This article explores the biological activity of this compound, supported by research findings and case studies.

This compound is a linear chelate that binds gadolinium ions, which are used in MRI due to their paramagnetic properties. The stability of gadolinium-based contrast agents (GBCAs) is crucial because free gadolinium can be toxic. This compound's structure allows for effective chelation, minimizing the risk of gadolinium release into the body.

Table 1: Comparison of Gadolinium-Based Contrast Agents

Agent NameTypeStabilityClinical Use
This compoundLinearModerateMRI
GadoteridolMacrocyclicHighMRI
GadobutrolMacrocyclicHighMRI
GadodiamideLinearLowMRI

Biological Activity and Pharmacodynamics

Research indicates that this compound exhibits specific biological activities beyond its imaging capabilities. Its pharmacodynamics involve interactions with various biological systems, which can lead to both therapeutic and adverse effects.

  • Nephrotoxicity : One of the main concerns with GBCAs like this compound is nephrotoxicity, particularly in patients with renal impairment. Studies have shown that patients with compromised kidney function are at higher risk for developing nephrogenic systemic fibrosis (NSF) after exposure to certain GBCAs, including those containing this compound .
  • Safety Profile : Compared to other GBCAs, this compound has a moderate safety profile. Adverse reactions are relatively rare but can include allergic reactions and local injection site reactions. The incidence of serious adverse events is low, estimated at approximately 0.03% .
  • Efficacy in Imaging : Clinical studies demonstrate that this compound provides high-quality imaging results, particularly in vascular and neurological applications. Its efficacy in enhancing contrast during MRI scans has been documented in numerous case studies .

Case Studies

Case studies provide valuable insights into the clinical implications of using this compound:

  • Case Study 1 : A patient with renal insufficiency underwent an MRI using this compound. Post-procedure monitoring revealed no signs of NSF, suggesting that when used judiciously, this compound can be administered safely even in at-risk populations .
  • Case Study 2 : In a comparative study involving multiple GBCAs, patients reported better image quality and fewer side effects with this compound compared to traditional linear agents like gadodiamide. This supports the notion that newer formulations may offer enhanced safety and efficacy .

Research Findings

Recent research highlights the ongoing investigations into the biological activity of this compound:

  • Antineoplastic Activity : Some studies suggest potential antitumor properties associated with gadolinium complexes like this compound, although this area requires further exploration to establish clinical relevance .
  • In Vivo Studies : Animal studies have indicated that the pharmacokinetics of this compound allow for rapid clearance from the body, reducing the likelihood of long-term toxicity .

Properties

IUPAC Name

2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N5O10/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFGWXLCWCNPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156031
Record name Versetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129009-83-2
Record name Versetamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129009832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Versetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERSETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78PI4C683
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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